methyl N-(6-methyl-1,3-benzothiazol-2-yl)carbamate
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Overview
Description
methyl N-(6-methyl-1,3-benzothiazol-2-yl)carbamate is a chemical compound that belongs to the class of benzo[d]thiazol-2-ylcarbamates. . The structure of this compound includes a benzothiazole ring, which is a bicyclic system containing both sulfur and nitrogen atoms, and a carbamate group, which is an ester of carbamic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (6-methylbenzo[d]thiazol-2-yl)carbamate typically involves the reaction of 6-methylbenzo[d]thiazol-2-amine with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of methyl (6-methylbenzo[d]thiazol-2-yl)carbamate can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
methyl N-(6-methyl-1,3-benzothiazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles such as amines and thiols are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
methyl N-(6-methyl-1,3-benzothiazol-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an anticonvulsant agent.
Medicine: Investigated for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (6-methylbenzo[d]thiazol-2-yl)carbamate involves its interaction with specific molecular targets in the central nervous system. The compound is believed to modulate the activity of neurotransmitter receptors, thereby exerting its anticonvulsant effects. The exact molecular pathways and targets are still under investigation, but it is thought to influence ion channels and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
- Methyl (4-methylbenzo[d]thiazol-2-yl)carbamate
- Benzo[d]thiazol-2-ylcarbamates
- Thiazole derivatives
Uniqueness
methyl N-(6-methyl-1,3-benzothiazol-2-yl)carbamate is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct pharmacological properties. Compared to other similar compounds, it has shown promising anticonvulsant activity and potential for further development as a therapeutic agent .
Properties
Molecular Formula |
C10H10N2O2S |
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Molecular Weight |
222.27 g/mol |
IUPAC Name |
methyl N-(6-methyl-1,3-benzothiazol-2-yl)carbamate |
InChI |
InChI=1S/C10H10N2O2S/c1-6-3-4-7-8(5-6)15-9(11-7)12-10(13)14-2/h3-5H,1-2H3,(H,11,12,13) |
InChI Key |
LXWKFOJGSXRJTB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)OC |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)OC |
Origin of Product |
United States |
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